An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoro-4-nitrophenyl)piperazine
An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoro-4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and analytical methodologies related to 1-(2-Fluoro-4-nitrophenyl)piperazine. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data and procedural insights.
Core Chemical Properties
1-(2-Fluoro-4-nitrophenyl)piperazine is a substituted piperazine compound frequently utilized as a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its chemical structure, characterized by a fluorinated nitrophenyl group attached to a piperazine ring, imparts specific reactivity and properties that are crucial for its application in medicinal chemistry.
The following table summarizes the key physicochemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-fluoro-4-nitrophenyl)piperazine | [2] |
| CAS Number | 154590-33-7 | [2][3] |
| Molecular Formula | C₁₀H₁₂FN₃O₂ | [2][3][4] |
| Molecular Weight | 225.22 g/mol | [2][3][4] |
| Melting Point | 68-72 °C | [3][5] |
| Boiling Point | 392.7 ± 42.0 °C (Predicted) | [3] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Orange solid | [5] |
| Purity | ≥97% | [6] |
| Storage Conditions | 2-8 °C, Keep in dark place, inert atmosphere | [6][7] |
| SMILES | C1CN(CCN1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])F | [2] |
| InChIKey | ZILOTWJFFLIFMZ-UHFFFAOYSA-N | [2] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 1-(2-Fluoro-4-nitrophenyl)piperazine.
A common and effective method for the synthesis of 1-(2-fluoro-4-nitrophenyl)piperazine is through the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with piperazine.[5]
Materials:
-
3,4-Difluoronitrobenzene (1.2 g, 7.5 mmol)
-
Piperazine (1.6 g, 18.5 mmol)
-
Acetonitrile (15 mL)
-
100 mL round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 1.2 g (7.5 mmol) of 3,4-difluoronitrobenzene in 15 mL of acetonitrile in a 100 mL round bottom flask.[5]
-
Add 1.6 g (18.5 mmol) of piperazine to the solution.[5]
-
Heat the mixture to reflux and maintain for 3 hours.[5]
-
After reflux, cool the mixture to room temperature and leave it undisturbed overnight to allow for the precipitation of unreacted piperazine.[5]
-
Remove the precipitate by filtration.[5]
-
Concentrate the remaining solution in vacuo to yield an orange solid.[5]
-
The reported yield for this procedure is approximately 80%, with a melting point of 68–70 °C.[5]
Caption: Synthesis workflow for 1-(2-Fluoro-4-nitrophenyl)piperazine.
The structural confirmation and purity assessment of the synthesized compound are critical. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitrophenyl ring and the aliphatic protons of the piperazine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms in the aromatic ring and the piperazine moiety.[5]
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆ for analysis.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR analysis is used to identify the functional groups present in the molecule.[5] Key expected vibrational bands include:
-
N-H stretching from the secondary amine in the piperazine ring.
-
C-H stretching from the aromatic and aliphatic components.[8]
-
Asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-N and C-F stretching vibrations.
-
Mass Spectrometry (MS):
-
Mass spectrometry is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula. The fragmentation pattern can also offer additional structural information.
Caption: Post-synthesis analytical workflow.
Biological Relevance and Signaling Pathways
While 1-(2-Fluoro-4-nitrophenyl)piperazine is primarily known as a synthetic intermediate, the broader class of piperazine derivatives exhibits a vast range of biological activities.[9] Understanding this context is crucial for appreciating its role in drug discovery. Piperazine-containing compounds are integral to drugs targeting various conditions, including cancer, infectious diseases, and central nervous system disorders.[9][10][11]
For instance, derivatives are designed as inhibitors of the BCL2 anti-apoptotic protein for cancer therapy, or as antagonists for adrenergic and serotonin receptors in neuroscience.[12][13] The specific substitution pattern on the piperazine core is a key determinant of the resulting medicinal properties.[9] This compound serves as a critical building block for introducing the fluoronitrophenylpiperazine moiety into larger, more complex drug candidates.
Caption: Biological activities of the piperazine scaffold.
Safety and Handling
1-(2-Fluoro-4-nitrophenyl)piperazine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be observed, including the use of suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] For detailed safety information, refer to the product's Safety Data Sheet (SDS).
References
- 1. 1-(2-Fluoro-4-nitrophenyl)piperazine | 154590-33-7 [chemicalbook.com]
- 2. 1-(2-Fluoro-4-nitrophenyl)piperazine | C10H12FN3O2 | CID 2783066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. 154590-33-7|1-(2-Fluoro-4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
- 8. scispace.com [scispace.com]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 12. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
